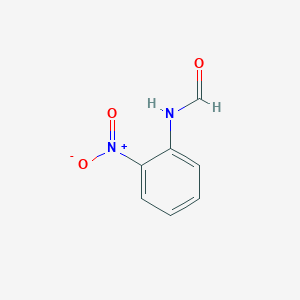

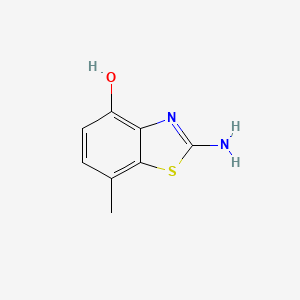

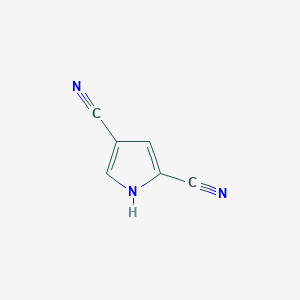

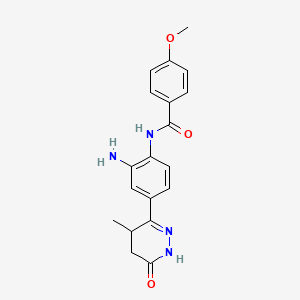

2-Amino-7-methyl-1,3-benzothiazol-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which are structurally similar to 2-Amino-7-methyl-1,3-benzothiazol-4-ol, has been extensively studied . Various methodologies have been developed, including reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods involve the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Additionally, microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Chemical Reactions Analysis

2-Aminobenzothiazole, a compound similar to 2-Amino-7-methyl-1,3-benzothiazol-4-ol, serves as a reactant or a reaction intermediate for affording various fused heterocycles . It reacts with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Applications De Recherche Scientifique

Antitumor Properties

2-Amino-7-methyl-1,3-benzothiazol-4-ol and its derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown significant antitumor properties. These compounds are effective against various human carcinoma cell lines, particularly breast, ovarian, and renal cancers. They work by inducing and biotransforming through cytochrome P 450 1A1, leading to the production of active and inactive metabolites. The efficacy of these compounds is further enhanced by modifications like isosteric replacement and amino acid conjugation to overcome limitations posed by drug lipophilicity, which has been demonstrated in preclinical models like breast and ovarian xenograft tumors (Bradshaw et al., 2002).

DNA Adduct Formation

Sensitive tumor cells, when treated with antitumor benzothiazoles like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit DNA adduct formation, indicating a potential mechanism of action for these compounds. This formation of DNA adducts in sensitive cell lines like MCF-7 breast carcinoma and IGROV-1 ovarian cells suggests a distinctive interaction with the genetic material, potentially contributing to their antitumor effects (Leong et al., 2003).

Synthesis and Pharmacological Screening

Benzothiazole derivatives have been synthesized and screened for various pharmacological activities. One study focused on synthesizing novel derivatives of 2-amino-4,7-dimethyl benzothiazole and evaluating their anticancer activity against 60 human cancer cell lines. Many of these compounds exhibited remarkable in-vitro anticancer activity, demonstrating the potential of benzothiazole derivatives in cancer therapy (Waghmare et al., 2013).

Other Biological Activities

Besides their antitumor properties, benzothiazole derivatives have been explored for their antibacterial, antifungal, and anthelmintic activities. For instance, some synthesized benzothiazole compounds showed significant activity against bacteria, fungi, and helminths, indicating their potential as broad-spectrum antimicrobial agents (Amnerkar et al., 2015).

Orientations Futures

Future research could focus on exploring the universality of reaction conditions for different substrates, including aromatic, heteroaromatic, and aliphatic aldehydes . Further studies could also investigate the synthesis, properties, and potential applications of 2-Amino-7-methyl-1,3-benzothiazol-4-ol .

Propriétés

IUPAC Name |

2-amino-7-methyl-1,3-benzothiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-4-2-3-5(11)6-7(4)12-8(9)10-6/h2-3,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQRRTGEBXOWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323296 | |

| Record name | 2-amino-7-methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-methyl-1,3-benzothiazol-4-ol | |

CAS RN |

7471-04-7 | |

| Record name | NSC403537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-7-methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

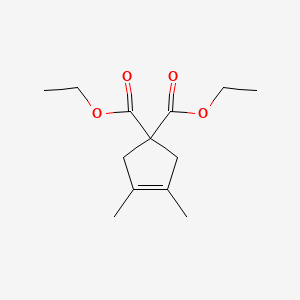

![6-Oxabicyclo[3.1.0]hexan-3-one](/img/structure/B3056766.png)

![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)

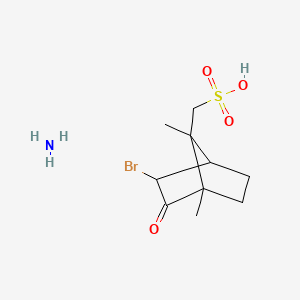

![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)

![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)